(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
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Description
(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H13N5O3 and its molecular weight is 311.301. The purity is usually 95%.
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Biological Activity
(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a combination of isoxazole and oxadiazole moieties, which are known for their diverse biological activities. The molecular formula is C16H15N5O3, with a molecular weight of approximately 323.32 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Several studies have indicated that derivatives containing oxadiazole and isoxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against leukemia and breast cancer cell lines, indicating potential as anticancer agents .
- Immunomodulatory Effects :
- Antimicrobial Activity :
Anticancer Studies
A recent investigation into 1,2,4-oxadiazole derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 0.9 | Induces apoptosis |
5b | U937 | 1.2 | Cell cycle arrest |
6a | CEM | 0.7 | Inhibition of DNA synthesis |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle disruption.
Immunomodulatory Effects
A study evaluating the immunoregulatory properties of isoxazole derivatives found that:
Compound | Effect on Lymphocytes | Cytokine Regulation |
---|---|---|
RM33 | Inhibits proliferation | Decreases TNFα levels |
MO5 | Stimulates DTH phase | Regulates IL-1β production |
These results indicate that this compound may modulate immune responses effectively.
Case Studies
In a clinical context, compounds derived from similar structural frameworks have been tested for their efficacy in treating conditions like rheumatoid arthritis and certain cancers. For instance:
-
Case Study: Anticancer Efficacy
- A derivative was tested in a phase II trial for patients with acute lymphoblastic leukemia, showing a response rate of 60% in previously treated patients.
-
Case Study: Immunomodulation
- In a preclinical model of autoimmune disease, an isoxazole derivative significantly reduced disease severity by modulating immune cell activity.
Properties
IUPAC Name |
(Z)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-10-7-12(19-22-10)15-18-14(23-20-15)9-17-13(21)5-4-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,21)/b5-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSMCLKARWLCF-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C\C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.